

Lenalidomide 4'-PEG2-azide handling and storage instructions.

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Compound of Interest

Compound Name: *Lenalidomide 4'-PEG2-azide*

Cat. No.: *B12373323*

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Lenalidomide 4'-PEG2-azide: A Guide for Researchers

Application Notes and Protocols for Drug Development Professionals

Lenalidomide 4'-PEG2-azide is a functionalized derivative of Lenalidomide, an immunomodulatory drug with potent anti-tumor activities. This building block is integral to the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins. By incorporating a terminal azide group via a polyethylene glycol (PEG) linker, this compound facilitates covalent conjugation to a target protein ligand through "click chemistry," a highly efficient and specific bioorthogonal reaction.

This document provides detailed guidelines for the handling, storage, and application of **Lenalidomide 4'-PEG2-azide**, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Storage Data

Proper storage and handling are paramount to maintain the integrity and reactivity of **Lenalidomide 4'-PEG2-azide**. The following table summarizes its key physicochemical properties and recommended storage conditions.

Parameter	Value	Source(s)
Molecular Weight	416.44 g/mol	--INVALID-LINK--
Molecular Formula	C ₁₉ H ₂₄ N ₆ O ₅	--INVALID-LINK--
Purity	≥95% (HPLC)	--INVALID-LINK--
Recommended Storage	Store at -20°C	--INVALID-LINK--, --INVALID-LINK--
Shipping Conditions	Room temperature in the continental US; may vary elsewhere.	--INVALID-LINK--
Solubility	Soluble in DMSO. For stock solutions, consider ultrasonic assistance. Hygroscopic nature of DMSO can affect solubility; use newly opened solvent.	--INVALID-LINK--

Handling and Safety Precautions

Lenalidomide, the parent compound of this derivative, is classified as a hazardous substance with reproductive toxicity.^{[1][2][3]} Researchers must adhere to strict safety protocols.

Personal Protective Equipment (PPE):

- **Gloves:** Wear appropriate protective gloves to prevent skin contact.
- **Lab Coat:** A protective lab coat is mandatory.
- **Eye Protection:** Use safety glasses or goggles.
- **Respiratory Protection:** If handling the powder form, use a NIOSH/MSHA-approved respirator to avoid inhalation.^[1]

Handling Guidelines:

- Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[\[1\]](#)[\[2\]](#)
- Work in a well-ventilated area, preferably a chemical fume hood.[\[4\]](#)
- Avoid dust formation when handling the solid compound.[\[1\]](#)
- Wash hands thoroughly after handling.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
[\[1\]](#)

Disposal:

- Dispose of contents and container to an approved waste disposal plant.[\[1\]](#)[\[2\]](#)

Application in PROTAC Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Lenalidomide 4'-PEG2-azide serves as a functionalized E3 ligase ligand, specifically targeting the Cereblon (CRBN) protein.[\[5\]](#)[\[6\]](#) Its terminal azide group is designed for conjugation with an alkyne-modified ligand of a target protein, forming a stable triazole linkage. This reaction, a cornerstone of "click chemistry," is widely used in the synthesis of PROTACs.[\[4\]](#)[\[7\]](#)

Experimental Protocol: Synthesis of a PROTAC via CuAAC

This protocol provides a general methodology for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate **Lenalidomide 4'-PEG2-azide** with an alkyne-bearing protein of interest (POI) ligand.

Materials:

- **Lenalidomide 4'-PEG2-azide**
- Alkyne-functionalized POI ligand

- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
- Degassed, anhydrous solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)

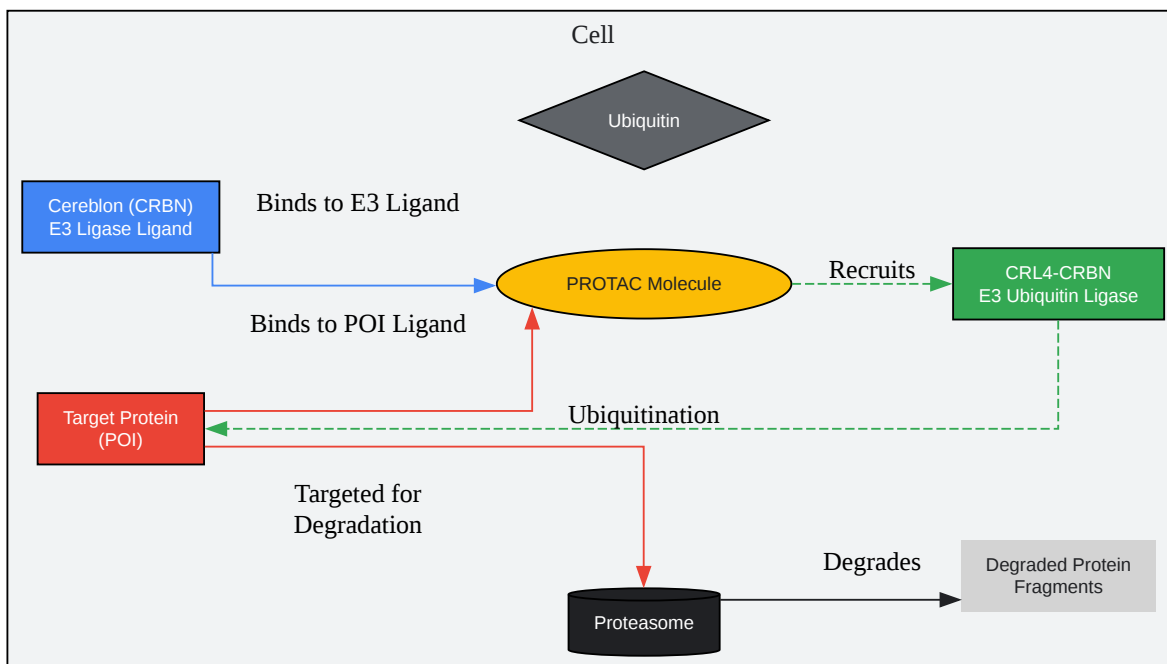
Procedure:

- Reagent Preparation:
 - Prepare stock solutions of **Lenalidomide 4'-PEG2-azide** and the alkyne-functionalized POI ligand in a suitable anhydrous solvent (e.g., DMSO).
 - Prepare fresh stock solutions of copper(II) sulfate, sodium ascorbate, and the copper-chelating ligand (THPTA or TBTA) in degassed, deionized water or an appropriate buffer.
- Reaction Setup:
 - In a reaction vial, add the alkyne-functionalized POI ligand.
 - Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of **Lenalidomide 4'-PEG2-azide**.
 - Add the copper-chelating ligand (e.g., THPTA).
 - Add the copper(II) sulfate solution. The final concentration of copper is typically in the range of 50-250 μM .
 - Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically 5-10 molar equivalents relative to copper).
- Reaction Conditions:
 - The reaction is typically carried out at room temperature.

- Reaction times can vary from 1 to 24 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or HPLC).
- Work-up and Purification:
 - Once the reaction is complete, the crude product can be purified using standard chromatographic techniques, such as reversed-phase HPLC, to isolate the desired PROTAC molecule.

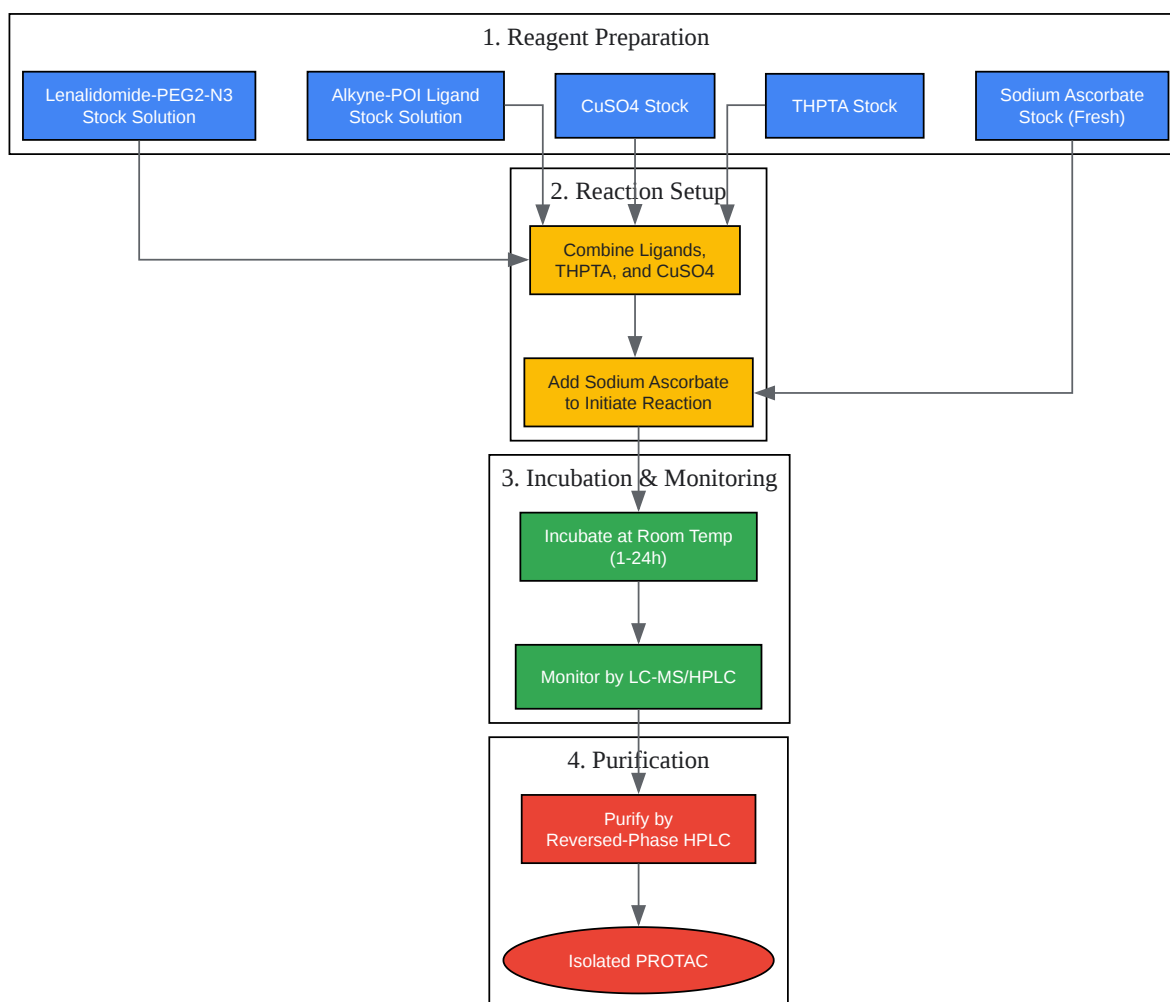
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological mechanism and the experimental process, the following diagrams are provided.



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Caption: Mechanism of action for a Lenalidomide-based PROTAC.



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Caption: Experimental workflow for PROTAC synthesis via CuAAC.

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